molecular formula C22H25ClN4O4S B2610100 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride CAS No. 1216541-18-2

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride

Cat. No.: B2610100
CAS No.: 1216541-18-2
M. Wt: 476.98
InChI Key: LYLNQDRGEKHJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its complex molecular structure, which includes a benzothiazole ring, a morpholinoethyl group, and a nitrobenzamide moiety. It is commonly used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an ethyl halide in the presence of a base.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group is attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 2-chloroethylmorpholine.

    Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety is introduced through an amide coupling reaction between the benzothiazole derivative and 4-nitrobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of benzothiazole oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)-4-nitrobenzamide hydrochloride
  • N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride
  • N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride

Uniqueness

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinoethyl group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S.ClH/c1-2-16-4-3-5-19-20(16)23-22(31-19)25(11-10-24-12-14-30-15-13-24)21(27)17-6-8-18(9-7-17)26(28)29;/h3-9H,2,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLNQDRGEKHJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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